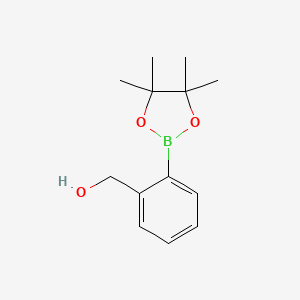![molecular formula C19H27O3P B12515042 Dibutyl [(naphthalen-1-yl)methyl]phosphonate CAS No. 675593-11-0](/img/structure/B12515042.png)
Dibutyl [(naphthalen-1-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl [(naphthalen-1-yl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a naphthalene ring bonded to a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibutyl [(naphthalen-1-yl)methyl]phosphonate typically involves the reaction of naphthalen-1-ylmethanol with dibutyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the alcohol is replaced by the phosphonate group.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process, where the reactants are mixed and passed through a reactor under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form phosphonic acids.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Dibutyl [(naphthalen-1-yl)methyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dibutyl [(naphthalen-1-yl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing the compound to inhibit enzymes that hydrolyze phosphate esters. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group.
Vergleich Mit ähnlichen Verbindungen
- Diethyl [(naphthalen-1-yl)methyl]phosphonate
- Dibutyl [(quinolin-3-yl)methyl]phosphonate
- Dibutyl [(quinolin-2-yl)methyl]phosphonate
Comparison: Dibutyl [(naphthalen-1-yl)methyl]phosphonate is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. Compared to its quinoline analogs, the naphthalene derivative exhibits different reactivity and binding affinity towards enzymes. This uniqueness makes it a valuable compound for specific applications in organic synthesis and enzyme inhibition studies.
Eigenschaften
IUPAC Name |
1-(dibutoxyphosphorylmethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O3P/c1-3-5-14-21-23(20,22-15-6-4-2)16-18-12-9-11-17-10-7-8-13-19(17)18/h7-13H,3-6,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYLATBNFNIXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CC1=CC=CC2=CC=CC=C21)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90791157 |
Source


|
| Record name | Dibutyl [(naphthalen-1-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90791157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675593-11-0 |
Source


|
| Record name | Dibutyl [(naphthalen-1-yl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90791157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![Dichloro(phenyl)[3-(trifluoromethyl)phenyl]silane](/img/structure/B12514968.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

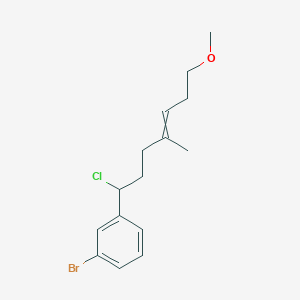
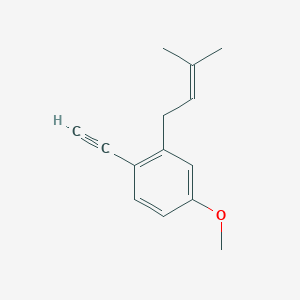
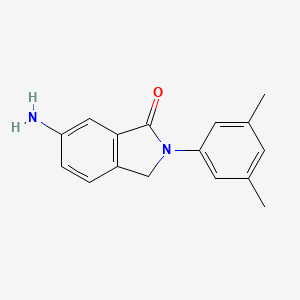
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
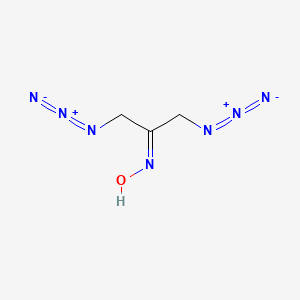

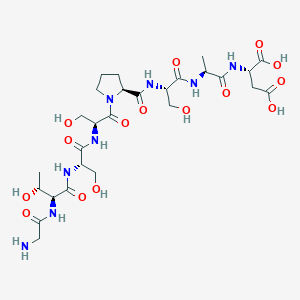

![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
